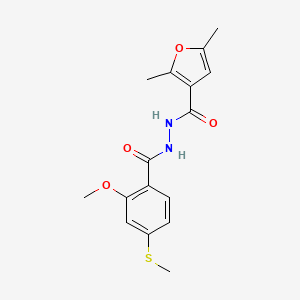
4-ethyl-N-(4-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(4-iodophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and analytical chemistry. This compound is also known as EIPA and has a molecular formula of C15H14INO.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(4-iodophenyl)benzamide involves its ability to block the activity of Na+/H+ exchangers. These exchangers are responsible for transporting sodium and hydrogen ions across the cell membrane, which helps regulate intracellular pH and cell volume. EIPA binds to the exchanger protein, preventing it from transporting ions and disrupting the ion balance within the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in intracellular pH, a decrease in cell migration and invasion, and a decrease in cancer cell metastasis. EIPA has also been shown to inhibit the activity of other ion channels, including TRPV1 and TRPV4, which are involved in pain sensation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethyl-N-(4-iodophenyl)benzamide in lab experiments is its ability to inhibit the activity of Na+/H+ exchangers, which can provide insight into the role of these exchangers in various cellular processes. However, one limitation is that EIPA can also inhibit the activity of other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N-(4-iodophenyl)benzamide, including:
1. Investigating the potential of EIPA as a therapeutic agent for cancer treatment.
2. Exploring the role of Na+/H+ exchangers in other cellular processes, such as apoptosis and autophagy.
3. Developing more specific inhibitors of Na+/H+ exchangers to minimize off-target effects.
4. Studying the effect of EIPA on ion channels involved in pain sensation and inflammation, such as TRPV1 and TRPV4.
5. Investigating the potential of EIPA as an analytical tool for measuring intracellular pH and ion concentrations.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of Na+/H+ exchangers has made it a valuable tool for investigating cellular processes and a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(4-iodophenyl)benzamide involves the reaction between 4-iodoaniline and 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-ethyl-N-(4-iodophenyl)benzamide has been used in various scientific research studies, including the investigation of ion channels, cell migration, and cancer metastasis. Research has shown that EIPA can inhibit the activity of Na+/H+ exchangers, which play a crucial role in regulating intracellular pH and cell volume. This inhibition can lead to a decrease in cell migration and invasion, making EIPA a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
4-ethyl-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFZHUBMSLTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
